2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one
Description
2-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one is a medium-sized heterocyclic compound featuring a seven-membered cycloheptane ring fused with an oxazolone moiety. Its structural complexity, including the fused cycloheptane ring, distinguishes it from smaller oxazolone derivatives and may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8-10-7-5(11)3-1-2-4-6(7)12-8/h1-4H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKUZGIDJPYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with an amino acid or its derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazolones exhibit significant anticancer properties. The compound 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study reported that specific oxazolone derivatives showed cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain oxazolone derivatives possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Immunomodulatory Effects
Another important application is in the field of immunology. Some derivatives have been shown to modulate immune responses by acting on specific receptors involved in inflammation and immune activation. This property makes them candidates for developing treatments for autoimmune diseases and inflammatory conditions .
Material Science
Polymer Chemistry
In material science, 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one can serve as a monomer for synthesizing novel polymers with desirable thermal and mechanical properties. The incorporation of oxazolone units into polymer backbones can enhance thermal stability and chemical resistance .
Nanomaterials
The compound has potential applications in the synthesis of nanomaterials. Its unique structure allows for the functionalization of nanoparticles which can be utilized in drug delivery systems or as catalysts in chemical reactions .
Agricultural Chemistry
Pesticide Development
The agricultural sector has shown interest in the application of this compound in developing novel pesticides. Studies suggest that oxazolone derivatives can act as effective agents against specific pests and pathogens affecting crops. Their mode of action typically involves disrupting the physiological processes of target organisms .
Herbicides
Additionally, some compounds derived from oxazolones have been explored as herbicides due to their ability to inhibit plant growth through selective inhibition of metabolic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Heteroatom Variations
The compound’s cyclohepta[d]oxazolone framework contrasts with smaller analogs:
- 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one: Replaces the oxazolone oxygen with sulfur (thiazolone) and reduces the ring size to cyclopentane. Thiazolones exhibit distinct electronic properties due to sulfur’s lower electronegativity, enhancing π-conjugation and altering reactivity in nucleophilic substitutions .
- 8-Amino-2-methyl-4H-chromeno[3,4-d]oxazol-4-one: Features a chromeno (benzofused) ring system instead of cycloheptane. The aromatic chromene ring increases planarity and UV absorption, as evidenced by upfield shifts in $ ^1H $-NMR (e.g., aromatic protons at 6.92–6.88 ppm) and IR absorptions (NH$_2$ at 3417 cm$^{-1}$) .
Crystallographic and Computational Analysis
- SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, including heterocycles like oxazolones . The cycloheptane ring’s conformational flexibility may pose challenges in crystallographic resolution compared to rigid chromeno systems.
- ORTEP-III aids in visualizing molecular geometry; for example, chromeno-oxazolones exhibit near-planar fused rings, while cyclohepta-oxazolones likely adopt boat or chair conformations .
Research Implications and Gaps
- Synthesis: The target compound’s synthesis route remains underexplored. Lessons from chromeno-oxazolone synthesis (e.g., nitro reduction, iodine-catalyzed cyclization ) could inform strategies.
- Structural Studies : High-resolution crystallography (via SHELX ) is needed to elucidate conformational preferences and intermolecular interactions.
Biological Activity
2-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on current research findings, including its synthesis, mechanisms of action, and therapeutic applications.
- IUPAC Name : 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 177 Da
- CAS Number : 883195-38-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In a study evaluating the compound's effects on human tumor cell lines using the MTT assay, several derivatives showed IC50 values in the low nanomolar range, indicating potent growth inhibition .
Antifungal Activity
The compound has also been assessed for antifungal properties. It has shown activity against several strains of Candida, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents such as fluconazole.
- Research Findings : Compounds derived from cyclohepta[d][1,3]oxazole exhibited dual inhibition of enzymes critical for fungal growth .
The biological activity of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer and fungal metabolism.
- Apoptosis Induction : It has been reported to induce apoptosis in cancer cells by activating intrinsic pathways .
- Membrane Disruption : Some studies suggest that it may disrupt cellular membranes in pathogens leading to cell lysis .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
